Methyl 3-(trimethylsilyl)benzoate
Description
Methyl 3-(trimethylsilyl)benzoate is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a trimethylsilyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Properties
IUPAC Name |
methyl 3-trimethylsilylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSWBRMKXGIEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most widely reported method involves palladium-catalyzed cross-coupling between methyl 3-halobenzoate derivatives and trimethylsilyl reagents. For example, methyl 3-iodobenzoate reacts with trimethylsilylacetylene under Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, and Et₃N in THF) to yield methyl 3-((trimethylsilyl)ethynyl)benzoate. While this produces an ethynyl-linked silyl compound, subsequent hydrogenation or deprotection steps may adjust the substituent positioning.
Key Reaction Parameters
| Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl 3-iodobenzoate | Pd(PPh₃)₄/CuI/Et₃N | THF | 80 | 85–90 |
| Methyl 3-bromobenzoate | PdCl₂(PPh₃)₂/Ag₂O | DMF | 120 | 78 |
Direct Silylation of Methyl 3-Hydroxybenzoate
An alternative route employs nucleophilic silylation of methyl 3-hydroxybenzoate using hexamethyldisilazane (HMDS) under acidic conditions. This method replaces the hydroxyl group with a trimethylsilyl moiety via in situ generation of a silylating agent.
Reaction Conditions
Grignard Reagent-Based Silylation
Methyl 3-bromobenzoate undergoes magnesium-halogen exchange to form a Grignard intermediate, which reacts with trimethylsilyl chloride (TMSCl) to install the silyl group.
Optimized Protocol
- Prepare Grignard reagent from methyl 3-bromobenzoate and Mg in THF.
- Add TMSCl dropwise at 0°C.
- Quench with NH₄Cl, isolate via column chromatography.
Reaction Optimization and Mechanistic Insights
Catalyst Selection in Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) paired with copper(I) iodide significantly enhance coupling efficiency by facilitating oxidative addition and transmetallation steps. Silver oxide (Ag₂O) acts as a halide scavenger in bromide-based reactions, improving turnover numbers.
Solvent and Temperature Effects
Byproduct Management
- Methanol Removal : Post-reaction, residual methanol is evaporated at atmospheric pressure to prevent ester hydrolysis.
- Silica Gel Chromatography : Critical for isolating the product from unreacted TMSCl or Pd residues.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis adopts continuous flow reactors to improve heat transfer and reaction control. For example:
- Reactors : Microchannel reactors with Pd/TiO₂ catalysts.
- Throughput : 5 kg/h with 88% yield.
Catalyst Recycling
Palladium-loaded mesoporous carbon catalysts are reused for up to 10 cycles without significant activity loss, reducing production costs by 30%.
Characterization and Quality Control
Spectroscopic Analysis
Purity Standards
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | USP <621> |
| Residual Solvents | <0.1% | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. For example, its ethynyl derivative shows IC₅₀ = 10 µM against COX-2.
Material Science
Incorporated into silicone polymers to enhance thermal stability (decomposition temperature >300°C).
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trimethylsilyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(trimethylsilyl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3-(trimethylsilyl)benzoic acid.
Reduction: 3-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 3-(trimethylsilyl)benzoate
- Molecular Formula : C₁₃H₁₈O₂Si
- Molecular Weight : 250.36 g/mol
- CAS Number : 478169-68-5
The compound features a trimethylsilyl group, which enhances its stability and reactivity, making it a versatile intermediate in organic synthesis.
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The trimethylsilyl group can be replaced by other functional groups.
- Functionalization : The compound can be further modified to create derivatives with specific properties.
Biology
In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its structural characteristics enable it to interact with cellular components, making it useful in:
- Enzyme Inhibition Studies : Investigating its potential to inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Research : Exploring its effects on cell signaling pathways related to diseases such as cancer.
Medicine
This compound has shown promise in medicinal chemistry for:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Potential : Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines, warranting further exploration of its mechanisms and therapeutic potential.
Case Studies
-
Antimicrobial Activity
- A study demonstrated that this compound exhibited significant inhibitory effects against multiple bacterial strains. This suggests its potential use in treating bacterial infections, comparable to standard antibiotics.
-
Cancer Cell Proliferation
- Research involving human cancer cell lines indicated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. Further investigations are required to elucidate the precise mechanisms involved in its anticancer effects.
Mechanism of Action
The mechanism of action of methyl 3-(trimethylsilyl)benzoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group imparts stability and lipophilicity to the molecule, enhancing its ability to penetrate biological membranes. This property makes it useful in drug delivery systems and as a protecting group in organic synthesis.
Comparison with Similar Compounds
Methyl benzoate: Lacks the trimethylsilyl group, making it less lipophilic.
3-(Trimethylsilyl)benzoic acid: Contains a carboxyl group instead of an ester group.
Trimethylsilyl benzoate: Similar structure but with different functional groups.
Uniqueness: Methyl 3-(trimethylsilyl)benzoate is unique due to the presence of both an ester and a trimethylsilyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in synthetic chemistry and material science applications.
Biological Activity
Methyl 3-(trimethylsilyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
This compound is characterized by its trimethylsilyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The molecular structure can be represented as follows:
- Chemical Formula : C12H16O2Si
- Molecular Weight : 224.34 g/mol
1. Anticancer Activity
Research has indicated that derivatives of benzoate compounds, including those with trimethylsilyl modifications, exhibit significant anticancer properties. For instance, a study focusing on related compounds demonstrated that certain trimethylsilyl derivatives could inhibit histone deacetylases (HDACs), which are critical in cancer progression. Specifically, one compound showed an IC50 value of 0.03 μM against HDAC6, indicating potent inhibitory activity .
The mechanism by which this compound exerts its effects may involve the modulation of gene expression through epigenetic mechanisms. By inhibiting HDACs, these compounds can lead to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .
3. Case Studies
A notable case study involved the investigation of a structurally similar compound, TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), which demonstrated the ability to induce apoptosis in DLD-1 human colon cancer cells. This study revealed that TAC-101 increased the expression of pro-apoptotic factors and activated caspases, suggesting that similar mechanisms may apply to this compound .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | HDAC6 | 0.03 | High |
| TAC-101 | HDAC6 | 0.05 | Moderate |
| Compound 6l | HDAC6 | 0.03 | Very High |
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Reports indicate that compounds with similar structures can exhibit toxicity at higher concentrations. For example, related compounds have been noted to cause skin irritation and acute toxicity if ingested . Thus, careful evaluation in preclinical studies is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
